

# An In-depth Technical Guide to Orotidylic Acid: Structure, Properties, and Biological Significance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Orotidylic acid

Cat. No.: B3182132

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## Abstract

**Orotidylic acid**, also known as orotidine 5'-monophosphate (OMP), is a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides. Its unique chemical architecture and central metabolic role make it a molecule of significant interest in biochemical research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **orotidylic acid**. It includes a detailed summary of its quantitative data, a description of its role in the pyrimidine biosynthesis pathway with a corresponding signaling pathway diagram, and outlines key experimental protocols for its analysis.

## Chemical Structure and Identifiers

**Orotidylic acid** is a ribonucleotide consisting of a pyrimidine base, orotic acid, linked to a ribose sugar, which is in turn esterified with a phosphate group at the 5' position.

The systematic IUPAC name for **orotidylic acid** is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid. Other common synonyms include Orotidine 5'-monophosphate, OMP, and 5-(dihydrogen phosphate)orotidine.

Table 1: Chemical Identifiers for **Orotidylic Acid**

Identifier	Value
CAS Number	2149-82-8
PubChem CID	160617
ChEBI ID	CHEBI:15842
KEGG ID	C01103
InChIKey	KYOBSHFOBAOFBF-XVFCMESISA-N
SMILES	<chem>C1=C(N(C(=O)NC1=O)[C@H]2--INVALID-LINK-COP(=O)(O)O)O"&gt;C@@HO)C(=O)O</chem>

## Physicochemical Properties

The physicochemical properties of **orotidylic acid** are crucial for understanding its behavior in biological systems and for developing analytical methods.

Table 2: Physicochemical Properties of **Orotidylic Acid**

Property	Value
Molecular Formula	C10H13N2O11P
Molecular Weight	368.19 g/mol
pKa	Moderately acidic
Solubility	Slightly soluble in water
XLogP3	-4.2

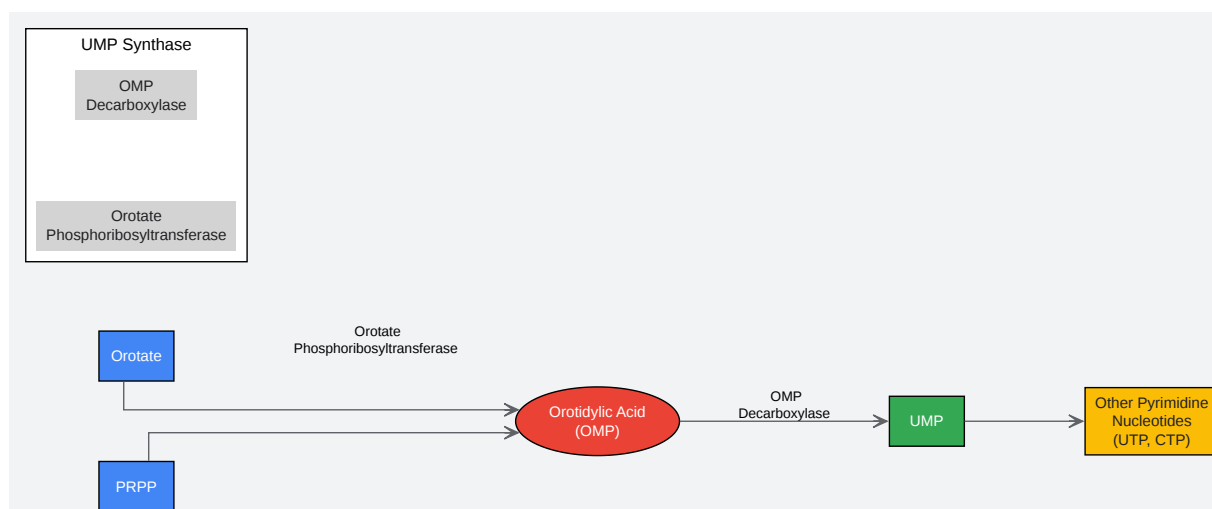
## Biological Role: The Pyrimidine Biosynthesis Pathway

**Orotidylic acid** is a key intermediate in the de novo synthesis of pyrimidine nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA, RNA, and other vital

biomolecules. **Orotidylic acid** is formed from orotate and phosphoribosyl pyrophosphate (PRPP) in a reaction catalyzed by the enzyme orotate phosphoribosyltransferase.

Subsequently, **orotidylic acid** is decarboxylated by orotidine 5'-phosphate decarboxylase to yield uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. In mammals, these two enzymatic activities are carried out by a single bifunctional protein called UMP synthase.

Below is a diagram illustrating the central role of **orotidylic acid** in the pyrimidine biosynthesis pathway.



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Caption: The central role of **Orotidylic Acid** in the de novo pyrimidine biosynthesis pathway.

## Experimental Protocols

The study of **orotidylic acid** and its role in metabolism requires specific experimental methodologies. Below are outlines of key experimental protocols.

## Quantification of Orotidylic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of **orotidylic acid** in a biological sample.

Methodology:

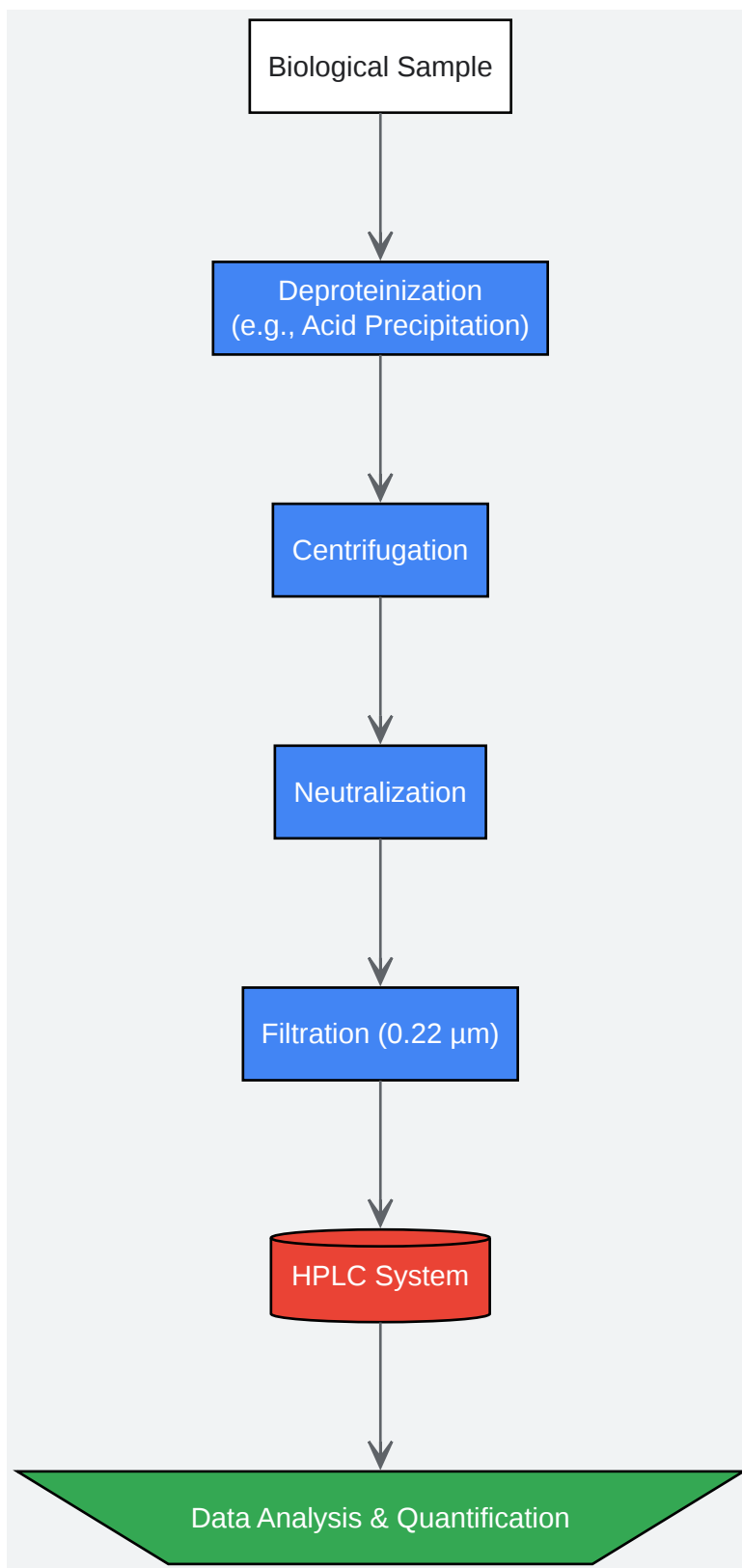
- Sample Preparation:
  - Biological samples (e.g., cell lysates, tissue homogenates) are deproteinized, typically by acid precipitation (e.g., with perchloric acid or trichloroacetic acid) followed by centrifugation.
  - The supernatant is neutralized and filtered through a 0.22 µm filter.
- Chromatographic Conditions:
  - Column: A reverse-phase C18 column is commonly used.
  - Mobile Phase: A gradient elution is typically employed.
    - Mobile Phase A: Aqueous buffer (e.g., 0.1 M potassium phosphate, pH 6.0).
    - Mobile Phase B: Methanol or acetonitrile.
  - Flow Rate: Typically 0.5 - 1.0 mL/min.
  - Detection: UV detection at approximately 280 nm.
- Quantification:
  - A standard curve is generated using known concentrations of pure **orotidylic acid**.
  - The peak area of **orotidylic acid** in the sample chromatogram is compared to the standard curve to determine its concentration.

## Enzymatic Assay of Orotate Phosphoribosyltransferase (OPRT) Activity

Objective: To measure the activity of the enzyme responsible for the synthesis of **orotidylic acid**.

Methodology:

- Reaction Mixture:
  - Buffer (e.g., Tris-HCl, pH 8.0).
  - Substrates: Orotic acid and 5-phospho- $\alpha$ -D-ribose 1-diphosphate (PRPP).
  - Magnesium chloride (as a cofactor).
  - Enzyme source (e.g., purified enzyme or cell extract).
- Assay Principle: The reaction can be monitored by following the consumption of orotate or the formation of **orotidylic acid**. A common method is a spectrophotometric assay that measures the decrease in absorbance at 295 nm as orotate is converted to **orotidylic acid**.
- Procedure:
  - The reaction is initiated by the addition of the enzyme source to the reaction mixture.
  - The change in absorbance at 295 nm is monitored over time using a spectrophotometer.
  - The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
- Calculation of Activity: Enzyme activity is calculated using the molar extinction coefficient of orotate and is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1  $\mu$ mol of product per minute under the specified conditions.



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Caption: A typical workflow for the quantification of **Orotidylic Acid** using HPLC.

## Conclusion

**Orotidylic acid** stands as a cornerstone of pyrimidine metabolism. A thorough understanding of its chemical properties, biological synthesis, and degradation is fundamental for researchers in biochemistry and molecular biology. Furthermore, the enzymes involved in its metabolism, particularly UMP synthase, represent validated targets for the development of therapeutic agents against cancer and infectious diseases. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this important biomolecule.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)